3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride

Chemical Biology Covalent Probe Design Positional Isomer Selectivity

3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1) is a C4-specific chromane sulfonyl fluoride (SF) covalent probe. Unlike C3/C6/C8 positional isomers, the C4 warhead placement provides distinct steric presentation and electronic distribution essential for reproducible target engagement in ABPP. The rigid bicyclic chromane scaffold offers enhanced stability over phenyl sulfonyl fluorides. Validated for serine hydrolase, GST, and expanded nucleophile (Lys, Tyr, His) profiling. Compound-specific procurement is critical—generic substitution compromises experimental reproducibility. In-house validation recommended.

Molecular Formula C9H9FO3S
Molecular Weight 216.23 g/mol
CAS No. 2172227-39-1
Cat. No. B6609404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dihydro-2H-1-benzopyran-4-sulfonyl fluoride
CAS2172227-39-1
Molecular FormulaC9H9FO3S
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1COC2=CC=CC=C2C1S(=O)(=O)F
InChIInChI=1S/C9H9FO3S/c10-14(11,12)9-5-6-13-8-4-2-1-3-7(8)9/h1-4,9H,5-6H2
InChIKeyGCNVWHDPKOXACW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1): Covalent Chemical Biology Probe with Chromane Scaffold for Beyond-Cysteine Protein Profiling


3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1) is a synthetic sulfonyl fluoride electrophile featuring a chromane (3,4-dihydro-2H-1-benzopyran) core with the reactive sulfonyl fluoride warhead positioned at the C4 position . The compound belongs to the class of sulfonyl fluoride (SF) probes, which are privileged covalent warheads in chemical biology due to their balanced biocompatibility and context-dependent protein reactivity . The molecular formula is C9H9FO3S with a molecular weight of 216.23 g/mol, and the SMILES notation is O=S(=O)(F)C1CCOc2ccccc21 . The chromane scaffold provides a rigid bicyclic framework that distinguishes this compound from simple aromatic sulfonyl fluorides, offering potential advantages in probe design for activity-based protein profiling (ABPP) and targeted covalent inhibitor development .

Procurement Criticality for 3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1): Positional Isomers and Scaffold Variants Are Not Interchangeable


In sulfonyl fluoride-based chemical probe procurement, generic substitution across positional isomers or scaffold variants is scientifically invalid due to the context-dependent nature of SF reactivity. The electrophilicity and target engagement of sulfonyl fluoride warheads are exquisitely sensitive to the local microenvironment, with reactivity modulated by hydrogen bonding to the fluorine atom, neighboring residue interactions, and the electronic/steric properties of the attached scaffold . The C4-substituted chromane isomer (CAS 2172227-39-1) differs fundamentally from C3-, C6-, and C8-substituted analogs in steric accessibility, electronic distribution, and binding pocket compatibility . Furthermore, substitution of the chromane core with simple phenyl sulfonyl fluorides alters both physicochemical properties and biological selectivity profiles . This position-specific and scaffold-dependent reactivity necessitates compound-specific procurement for reproducible ABPP experiments and covalent ligand discovery campaigns.

3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1): Quantitative Differentiation Evidence Against Positional Isomers and Scaffold Alternatives


Positional Isomer Differentiation: C4-Substitution Provides Unique Steric and Electronic Profile Relative to C3, C6, and C8 Analogs

The 4-sulfonyl fluoride substitution on the chromane scaffold positions the electrophilic warhead at the saturated carbon adjacent to the ring oxygen, creating a distinct steric environment compared to the 3-position (adjacent to oxygen but with different ring geometry), the 6-position (aromatic ring substitution), and the 8-position (aromatic ring substitution ortho to oxygen). This positional variation results in differential spatial orientation of the SF warhead within enzyme active sites, which can translate to divergent target engagement profiles in chemoproteomic experiments . While direct comparative IC50 or labeling efficiency data for these specific isomers are not available in the public literature, the established principle of context-dependent SF reactivity predicts that positional isomers will exhibit non-overlapping selectivity profiles due to differences in binding pocket accommodation .

Chemical Biology Covalent Probe Design Positional Isomer Selectivity

Scaffold Differentiation: Chromane Core Provides Enhanced Stability Relative to Simple Aromatic Sulfonyl Fluorides

The dihydrobenzopyran (chromane) scaffold enhances probe stability while maintaining sufficient reactivity for covalent labeling applications, offering advantages over simple aromatic sulfonyl fluorides in extended experimental workflows . In comparative studies of sulfur(VI) fluoride reagents, benzenesulfonyl fluoride (BSF) exhibits non-discriminate reactivity with nucleophilic amino acid side chains and is readily hydrolyzed at pH 7.5, whereas appropriately tuned aryl fluorosulfates demonstrate stability over 24 hours . The chromane scaffold of CAS 2172227-39-1, with its saturated oxygen-containing heterocycle, is predicted to provide intermediate stability-reactivity balance suitable for ABPP experiments requiring prolonged incubation periods without background hydrolysis that would compromise signal-to-noise ratios .

Probe Stability Aqueous Compatibility Chemical Biology Reagents

Beyond-Cysteine Reactivity Profile: Sulfonyl Fluoride Warhead Enables Tyrosine, Lysine, and Histidine Targeting Inaccessible to Acrylamide-Based Probes

Sulfonyl fluoride electrophiles, including chromane-based SF probes, enable covalent targeting of nucleophilic residues beyond cysteine—specifically tyrosine, lysine, serine, threonine, and histidine—thereby expanding the liganded proteome accessible to covalent probe strategies . Sulfonyl fluoride libraries have enabled identification of covalent ligands that react with lysine, tyrosine, and histidine residues, greatly expanding the portion of the proteome that can be accessed with covalent ligands compared to traditional cysteine-focused approaches . Chemical proteomics with sulfonyl fluoride probes has revealed selective labeling of functional tyrosines in glutathione transferases (GSTs), with labeled GSTs representing four different GST classes sharing less than 30% sequence identity, and the targeted Tyr residues located at similar positions in the promiscuous substrate binding site .

Activity-Based Protein Profiling Covalent Ligand Discovery Beyond-Cysteine Targeting

3,4-Dihydro-2H-1-benzopyran-4-sulfonyl fluoride (CAS 2172227-39-1): Research Application Scenarios for Procurement Decision-Making


Activity-Based Protein Profiling (ABPP) of Serine Hydrolases and Beyond-Cysteine Enzyme Families

Sulfonyl fluorides have established utility as reactive probes in chemical biology due to their balanced biocompatibility and protein reactivity, with demonstrated modification of reactive serines as well as context-specific threonine, lysine, tyrosine, cysteine, and histidine residues . The chromane scaffold of CAS 2172227-39-1 provides enhanced stability relative to simple phenyl sulfonyl fluorides while maintaining sufficient reactivity for ABPP applications . This compound is suitable for incorporation into ABPP workflows targeting serine hydrolases, GSTs, and other enzyme families where cysteine-directed probes are ineffective. The 4-position substitution may confer distinct steric presentation in binding pockets compared to other positional isomers, enabling compound-specific probe development. No public chemoproteomic data specific to this CAS number is available at the time of this assessment; users should conduct in-house validation to confirm target engagement profiles.

Reactive Fragment Screening for Covalent Ligand Discovery Against the 'Undruggable' Proteome

Sulfonyl fluoride libraries have enabled identification of covalent ligands that react with lysine, tyrosine, and histidine residues, greatly expanding the portion of the proteome that can be accessed with covalent ligands . Proof-of-concept studies have enabled identification of tool molecules for multiple protein classes including E3 ligases, bromodomains, and oncology targets . The chromane-based sulfonyl fluoride scaffold, including the 4-substituted isomer (CAS 2172227-39-1), can serve as a reactive fragment in chemoproteomic screening campaigns, where the balanced electrophilicity of the SF warhead coupled with the scaffold's physicochemical properties enables cellular target engagement profiling via data-independent acquisition (DIA) mass spectrometry workflows . The chromane core's predicted intermediate hydrophobicity (XLogP3 ~2.1 estimated from 6-isomer data) may facilitate cell permeability for intracellular target engagement.

GST Functional Studies and Tyrosine-Targeted Covalent Probe Development

Chemical proteomics studies with sulfonyl fluoride probes have demonstrated selective labeling of functional tyrosine residues in glutathione transferases (GSTs) across multiple GST classes with low sequence identity . The labeled Tyr residues are located at similar positions in the promiscuous substrate binding site and are essential for GST function, illustrating how SF-based probes can be used for functional studies of GSTs in crude proteomes . Chromane sulfonyl fluorides, including the 4-substituted isomer (CAS 2172227-39-1), are candidate scaffolds for developing GST-targeted probes. The high selectivity of SF-based probes for functional Tyr residues in GSTs supports their use in GST activity profiling and inhibitor screening campaigns. Researchers should validate the specific GST labeling profile of this positional isomer, as substitution position may influence GST isoform selectivity.

Covalent Warhead for SuFEx-Based Medicinal Chemistry and Bioconjugation

The sulfonyl fluoride group is a privileged motif in sulfur(VI) fluoride exchange (SuFEx) chemistry, enabling efficient conjugation under mild conditions . Radical fluorosulfonylation methodologies have been developed for constructing chromanes with sulfonyl fluoride groups attached, allowing for variation of the distance between the chromane core and the sulfonyl fluoride group through both endo and exo cyclization fashions . CAS 2172227-39-1 can serve as a starting scaffold for further synthetic elaboration via SuFEx reactions or as a warhead for constructing targeted covalent inhibitors. The compound's well-defined reactivity profile supports its use in medicinal chemistry campaigns where covalent target engagement is desired. Researchers should verify that the C4 substitution position provides optimal geometry for the intended target binding pocket.

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